N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C18H20N2O4. This compound is known for its applications in organic synthesis and pharmaceuticals. It is characterized by the presence of a hydroxy group, dimethylphenyl group, and trimethoxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives .
Scientific Research Applications
N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced production of reactive oxygen species and enhanced cellular protection.
Comparison with Similar Compounds
Similar Compounds
N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: This compound shares structural similarities with N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide and is used as an intermediate in organic synthesis and pharmaceuticals.
N,N’-bis(4-hydroxy-2,6-dimethylphenyl)oxamide: Another similar compound with applications in organic synthesis and pharmaceuticals.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound for further study and development .
Properties
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10-6-13(20)7-11(2)16(10)19-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9,20H,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBWTDONNXQBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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